2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one

Übersicht

Beschreibung

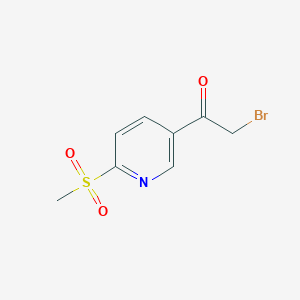

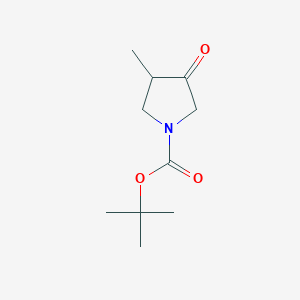

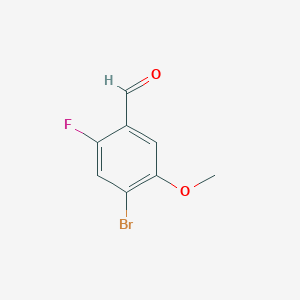

“2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1207747-40-7 . It has a molecular weight of 278.13 . The IUPAC name for this compound is 2-bromo-1-(6-(methylsulfonyl)pyridin-3-yl)ethan-1-one .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is 1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The molecular formula of “2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is C8H8BrNO3S . It has a molecular weight of 278.12 .Wissenschaftliche Forschungsanwendungen

Activation of Methane and Ethane

Research on the selective oxidation of methane and ethane highlights the reactivity of sulfonated compounds in transforming hydrocarbons into more valuable chemicals. For instance, methane can be oxidized to methanesulfonic acid (MSA) in highly acidic media, offering an industrial route to MSA from methane and sulfur trioxide with high selectivity and yield. This process demonstrates the potential of sulfonated intermediates in activating methane, a challenging molecule due to its propensity for overoxidation (Díaz-Urrutia & Ott, 2019).

Synthesis of Complex Molecules

The reactivity of brominated and sulfonated compounds facilitates the synthesis of complex organic molecules. For example, the synthesis of tetrakis(2-pyridyl)methane demonstrates how nucleophilic aromatic substitution can be employed to create multifunctional ligands, potentially applicable in coordination chemistry and materials science (Matsumoto et al., 2003).

Radical-Scavenging Activity

Compounds derived from marine algae, including highly brominated phenols, exhibit potent radical-scavenging activity. This suggests that brominated derivatives similar to 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one could have applications in developing antioxidant agents (Duan et al., 2007).

Ligand Synthesis for Metal Coordination

The synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases the potential of sulfonamide derivatives in forming ligands for metal coordination. These compounds could be used in designing metal-organic frameworks (MOFs) or catalysts (Jacobs et al., 2013).

Enhancement of Acidity through Hydrogen Bond Networks

Research on the acidity enhancement of sulfonic acid derivatives by hydrogen bond networks suggests that modifications to the sulfonic acid group can significantly affect a compound's acidity. This principle could be applied to optimize catalysts or reagents for specific chemical reactions (Valadbeigi, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-(6-methylsulfonylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXACKVTVLIPSDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)

![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)

![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)